molecular formula C23H27N3OS B2688140 N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893786-90-8

N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2688140
CAS No.: 893786-90-8
M. Wt: 393.55
InChI Key: WLBCEIDWLINLDH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a heterocyclic compound featuring a spirocyclic quinazoline core fused with a cyclohexane ring. The sulfanyl (-S-) bridge connects the acetamide group to the spiroquinazoline system, while the 2,5-dimethylphenyl substituent on the acetamide nitrogen contributes to its steric and electronic properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-16-10-11-17(2)20(14-16)24-21(27)15-28-22-18-8-4-5-9-19(18)25-23(26-22)12-6-3-7-13-23/h4-5,8-11,14,25H,3,6-7,12-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBCEIDWLINLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, identified by its ChemDiv Compound ID E971-0388, is a compound of interest due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H27N3OS
  • IUPAC Name : this compound
  • SMILES Notation : Cc1cc(NC(CSC2=NC3(CCCCC3)Nc3c2cccc3)=O)c(C)cc1

The compound features a spirocyclic structure that includes a quinazoline moiety fused with a cyclohexane ring. This unique configuration may influence its interaction with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • HeLa Cells : The compound's structural analogs have shown varying degrees of cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action : The quinazoline component is known to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. While specific data for this compound is limited, related thiosemicarbazone complexes have demonstrated notable antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the sulfur-containing moiety may contribute to enhanced antimicrobial activity .

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Study Compounds with similar structures showed IC50 values in the micromolar range against multiple cancer cell lines (e.g., L1210, CEM) .
Antimicrobial Evaluation Related thiosemicarbazone complexes exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
Mechanistic Insights The spirocyclic structure enhances stability and binding affinity to biological targets, potentially improving therapeutic efficacy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Quinazoline Core : Synthesized through the condensation of anthranilic acid with formamide.
  • Cyclization Reaction : Involves cyclohexanone and a sulfur donor (e.g., thiourea) to introduce the spirocyclic structure.
  • Acylation Step : Acylation with phenylacetyl chloride under basic conditions yields the final product .

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeCatalyst UsedConditions
1Domino reactionTri(n-butyl)phosphineControlled temperature
2CyclizationVarious solvents (e.g., chloroform)Specific reaction times

Potential Therapeutic Uses

Research indicates that N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide exhibits promising biological activity. Its structural features may enhance binding affinity to biological targets such as enzymes or receptors involved in disease processes.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cellular processes related to cancer proliferation. Its unique spirocyclic structure is hypothesized to contribute to its effectiveness as an inhibitor in various cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. Further studies are needed to explore the spectrum of activity for this specific compound.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against specific pathogens

Analytical Techniques

To further understand the properties and behavior of this compound, various analytical techniques can be employed:

  • Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into molecular structure and functional groups.
  • Crystallography : X-ray crystallography can help visualize the three-dimensional arrangement of atoms within the compound.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Bioactivities (Evidence Source)
N-(5-Chloro-2-methylphenyl) analog (8t) Chloro, methyl 428.5 Moderate LOX inhibition, weak BChE activity
N-(2-Ethoxy-6-methylphenyl) analog (8u) Ethoxy, methyl 422 High α-glucosidase inhibition
N-(2-Methyl-6-nitrophenyl) analog (8v) Nitro, methyl 423 Strong LOX inhibition
Target compound 2,5-Dimethyl Not provided Inferred enhanced lipophilicity

Analysis :

  • Electron-withdrawing groups (e.g., nitro in 8v) enhance LOX inhibition, likely due to improved binding interactions with enzyme active sites .
  • Bulky substituents (e.g., ethoxy in 8u) may hinder membrane permeability but improve α-glucosidase inhibition through steric complementarity .
  • The 2,5-dimethylphenyl group in the target compound likely increases lipophilicity (logP ~5, inferred from similar compounds in ), favoring passive diffusion across biological membranes.

Spiroquinazoline Derivatives with Varying Spiro Rings

lists analogs with spiro rings of different sizes and substituents:

Compound Name Spiro Ring Substituent on Phenyl Molecular Weight (g/mol)
N-(4-methylphenyl)-spiro[cyclohexane] analog Cyclohexane 4-methyl ~409–420 (estimated)
N-(3-methoxyphenyl)-spiro[cycloheptane] analog Cycloheptane 3-methoxy 409.55
Target compound Cyclohexane 2,5-dimethyl Not provided

Analysis :

  • Substituent position : The 2,5-dimethyl group in the target compound may optimize steric interactions in hydrophobic enzyme pockets compared to 4-methyl or 3-methoxy analogs .

Role of Heterocyclic Systems

Compounds with alternative heterocycles exhibit distinct bioactivity profiles:

Compound Name Heterocycle Key Features Bioactivity (Evidence Source)
N-(3,5-dimethylphenyl)-triazole analog 1,2,4-Triazole Pyridinyl substituent Not provided
2-(1H-Indol-3-yl) derivatives Indole-oxadiazole Planar aromatic system Moderate BChE inhibition

Analysis :

  • Triazole-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding capacity due to nitrogen-rich cores, but the spiroquinazoline’s sulfur bridge could enhance thiol-mediated binding .

Physicochemical and Pharmacokinetic Properties

provides data for a cycloheptane-spiroquinazoline analog:

Parameter N-(3-methoxyphenyl)-spiro[cycloheptane] analog Target Compound (Inferred)
logP 5.0024 ~5.1 (estimated)
logSw (aqueous solubility) -4.5061 Similar (low solubility)
Polar Surface Area (Ų) 51.066 ~50–55

Analysis :

  • Both compounds exhibit high logP values (>5), indicating strong lipophilicity and likely poor aqueous solubility.
  • The target compound’s 2,5-dimethylphenyl group may slightly increase logP compared to the 3-methoxyphenyl analog .

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